6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
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Overview
Description
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 1,4-cyclohexanedione as a starting material, which undergoes a series of reactions including Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, making the process suitable for industrial applications.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve the desired product. The process involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at specific temperatures and pressures, followed by further hydrogenation and refluxing in hydrochloric ethanol .
Chemical Reactions Analysis
Types of Reactions
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
Scientific Research Applications
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets. It is known to modulate dopamine receptors, which are G-protein coupled receptors involved in various neurological processes . The compound binds to these receptors, altering their activity and influencing intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-N6-[2-(trans-4-Aminocyclohexyl)ethyl]-N6-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
- Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride
Uniqueness
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is unique due to its specific structural features and its ability to modulate dopamine receptors. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
Molecular Formula |
C18H32N4S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21) |
InChI Key |
CJSNSEJQHILRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
Origin of Product |
United States |
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